(Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide
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Overview
Description
(Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide is an organic compound characterized by the presence of a brominated pyridine ring and a benzene carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-aminopyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-2-aminopyridine.
Formation of Benzene Carboximidamide: Benzene-1-carboximidamide is synthesized from benzene-1-carboxylic acid through a reaction with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling 5-bromo-2-aminopyridine with benzene-1-carboximidamide under conditions that promote the formation of the imidamide linkage. This can be achieved using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imidamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene)
Major Products
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced forms of the imidamide group
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for cross-coupling reactions, facilitating the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of brominated pyridine derivatives with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity to proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for developing drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the carboximidamide group can form additional hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins or nucleic acids, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-chloropyridin-2-yl)benzene-1-carboximidamide
- (Z)-N-(5-fluoropyridin-2-yl)benzene-1-carboximidamide
- (Z)-N-(5-iodopyridin-2-yl)benzene-1-carboximidamide
Uniqueness
Compared to its analogs, (Z)-N-(5-bromopyridin-2-yl)benzene-1-carboximidamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c13-10-6-7-11(15-8-10)16-12(14)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJWHZMPCPALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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